An In-depth Technical Guide to Hexane-2,5-diyl Diacetate
An In-depth Technical Guide to Hexane-2,5-diyl Diacetate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of hexane-2,5-diyl diacetate (CAS No: 10299-35-1). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven insights into its probable characteristics and synthetic methodologies. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this difunctional ester.
Introduction and Chemical Identity
Hexane-2,5-diyl diacetate, also known as 2,5-diacetoxyhexane, is a diester derivative of 2,5-hexanediol. Its structure consists of a six-carbon aliphatic chain with acetate groups ester-linked at the second and fifth positions. The presence of two chiral centers at these positions implies the existence of stereoisomers: (2R,5R), (2S,5S), and a meso form (2R,5S). This guide will primarily focus on the racemic mixture unless otherwise specified.
The molecular structure of hexane-2,5-diyl diacetate is depicted below:
Caption: Molecular Structure of Hexane-2,5-diyl Diacetate
Table 1: Chemical Identity of Hexane-2,5-diyl Diacetate
| Identifier | Value |
| Systematic Name | Hexane-2,5-diyl diacetate |
| Synonyms | 2,5-Diacetoxyhexane, 2,5-Hexanediol Diacetate[1][2] |
| CAS Number | 10299-35-1[2] |
| Molecular Formula | C₁₀H₁₈O₄[2] |
| Molecular Weight | 202.25 g/mol [2] |
| Stereoisomers | (2S,5S)-hexane-2,5-diyl diacetate (CAS: 97100-85-1) |
Physicochemical Properties
Directly measured physical properties for hexane-2,5-diyl diacetate are not widely reported. However, based on its structure and data from its precursor, 2,5-hexanediol, we can infer its likely characteristics.
Table 2: Physical Properties of Hexane-2,5-diyl Diacetate and its Precursor
| Property | Hexane-2,5-diyl Diacetate (Predicted/Inferred) | 2,5-Hexanediol (Experimental) |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid or solid |
| Boiling Point | > 210 °C (estimated) | 214-215 °C |
| Melting Point | Not readily available | 42-44 °C |
| Density | ~1.0 g/cm³ (estimated) | 0.957 g/cm³ |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water. | Soluble in water, ethanol, and acetone. |
The esterification of the hydroxyl groups in 2,5-hexanediol to form the diacetate is expected to increase the molecular weight and decrease polarity. This would typically lead to a higher boiling point and reduced solubility in water, while enhancing solubility in non-polar organic solvents.
Synthesis of Hexane-2,5-diyl Diacetate
A robust and logical synthetic pathway to hexane-2,5-diyl diacetate involves a two-step process starting from the commercially available 2,5-hexanedione.
Caption: Proposed two-step synthesis of hexane-2,5-diyl diacetate.
Step 1: Reduction of 2,5-Hexanedione to 2,5-Hexanediol
The initial step involves the reduction of the diketone, 2,5-hexanedione, to its corresponding diol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its selectivity for ketones and aldehydes, and its operational simplicity.
Experimental Protocol:
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Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2,5-hexanedione (1 equivalent) and methanol as the solvent. The flask is cooled in an ice bath to 0-5 °C.
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Reagent Addition: Sodium borohydride (2.2 equivalents) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C. The excess of NaBH₄ ensures the complete reduction of both ketone functionalities.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2,5-hexanedione spot.
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Workup: Upon completion, the reaction is quenched by the slow addition of acetone to consume excess NaBH₄. The solvent is removed under reduced pressure. The resulting residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 2,5-hexanediol.
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Purification: The crude product can be purified by vacuum distillation or recrystallization.
Step 2: Esterification of 2,5-Hexanediol to Hexane-2,5-diyl Diacetate
The diol obtained from the first step is then acetylated to form the final product. A common and effective method is the use of acetic anhydride with a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
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Reaction Setup: To a solution of 2,5-hexanediol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine, under an inert atmosphere, add acetic anhydride (2.5 equivalents).
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Catalyst Addition: A catalytic amount of pyridine or DMAP is added to the reaction mixture. Pyridine can also be used as the solvent.
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Reaction Conditions: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. Gentle heating may be required to drive the reaction to completion.
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Workup: The reaction mixture is diluted with dichloromethane and washed sequentially with water, dilute hydrochloric acid (to remove pyridine), and saturated sodium bicarbonate solution (to remove excess acetic acid). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude hexane-2,5-diyl diacetate is purified by vacuum distillation to yield a colorless liquid.
Spectroscopic and Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers. The key diagnostic signals would be the downfield shift of the methine protons at C2 and C5 upon acetylation.
Table 3: Predicted ¹H NMR Chemical Shifts for Hexane-2,5-diyl Diacetate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |
| CH₃ (C1, C6) | 1.1 - 1.3 | Doublet | Adjacent to a methine proton. |
| CH₂ (C3, C4) | 1.4 - 1.7 | Multiplet | Methylene protons in the alkyl chain. |
| CH₃ (acetate) | 1.9 - 2.1 | Singlet | Protons of the acetyl groups. |
| CH (C2, C5) | 4.7 - 4.9 | Multiplet | Significant downfield shift from ~3.8 ppm in the diol due to the deshielding effect of the acetate group. |
¹³C NMR: The carbon spectrum would confirm the presence of ten carbon atoms. The most downfield signals would correspond to the carbonyl carbons of the acetate groups.
Table 4: Predicted ¹³C NMR Chemical Shifts for Hexane-2,5-diyl Diacetate
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C1, C6 | ~20 | Methyl groups at the end of the chain. |
| C3, C4 | ~35 | Methylene carbons in the chain. |
| C2, C5 | ~70 | Carbons bonded to the oxygen of the acetate, shifted downfield from ~68 ppm in the diol. |
| CH₃ (acetate) | ~21 | Methyl carbons of the acetate groups. |
| C=O (acetate) | ~170 | Carbonyl carbons of the ester functional groups. |
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by the characteristic absorptions of the ester functional groups.
Table 5: Predicted IR Absorption Bands for Hexane-2,5-diyl Diacetate
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity | Comments |
| 2970 - 2860 | C-H stretch (alkane) | Strong | Characteristic of the hexane backbone. |
| 1735 - 1745 | C=O stretch (ester) | Strong, Sharp | Key diagnostic peak for the acetate groups. The O-H stretch from the diol precursor (broad, ~3300 cm⁻¹) would be absent. |
| 1230 - 1250 | C-O stretch (ester) | Strong | Another key diagnostic peak for the ester functionality. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to fragmentation of the parent molecule. The molecular ion peak (M⁺) at m/z = 202.25 may be weak or absent.
Predicted Fragmentation Pattern:
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Loss of an acetoxy group (-OOCCH₃): A fragment at m/z = 143.
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Loss of acetic acid (-HOOCCH₃): A fragment at m/z = 142.
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Formation of the acetyl cation (CH₃CO⁺): A prominent peak at m/z = 43.
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Cleavage of the C-C bonds in the hexane chain.
Potential Applications
While specific applications for hexane-2,5-diyl diacetate are not documented in the literature, its structure suggests potential utility in several areas:
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Solvent: Its diester nature could make it a useful aprotic solvent for certain reactions.
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Plasticizer: Low molecular weight diesters are often used as plasticizers for polymers.
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Monomer/Crosslinker: The diacetate could potentially be converted back to the diol for use in polyester or polyurethane synthesis.
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Fine Chemical Intermediate: It could serve as a precursor for the synthesis of more complex molecules in the pharmaceutical or fragrance industries.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Fire Hazards: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.
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Toxicology: The toxicological properties have not been thoroughly investigated. Handle with care to avoid inhalation, ingestion, and skin absorption. The precursor, 2,5-hexanedione, is a known neurotoxin, but the diacetate is not expected to have the same toxicological profile.
Conclusion
Hexane-2,5-diyl diacetate is a diester with a straightforward, albeit not widely documented, synthetic route from 2,5-hexanedione. While a comprehensive set of experimental data is yet to be published, its physicochemical and spectroscopic properties can be reasonably predicted based on its structure and the known characteristics of its precursors and analogous compounds. This technical guide provides a solid foundation for researchers and scientists to synthesize, characterize, and potentially explore the applications of this compound. It is imperative that any laboratory work involving this chemical is conducted with appropriate safety precautions.
References
- Conversion of Isosorbide Diacetate to 1,6-Diacetoxyhexane by a Combined Hetero-/Homogeneous Tandem Catalyst System.
- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
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Hexane-2,5-dione. Wikipedia. ([Link])
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SYNTHESIS OF SOME HEXANEDIOLS. Canadian Science Publishing. ([Link])
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CAS NO. 10299-35-1 | 2,5-DIACETOXYHEXANE | C10H18O4. Local Pharma Guide. ([Link])
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2,5-Hexanediol. Cheméo. ([Link])
